
1-(4-Methylphenyl)-6-phenylhexane-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-6-phenylhexane-1,6-dione is an organic compound characterized by the presence of two ketone groups at the first and sixth positions of a hexane chain, with a 4-methylphenyl group attached to the first carbon and a phenyl group attached to the sixth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-6-phenylhexane-1,6-dione typically involves the reaction of 4-methylbenzaldehyde with phenylacetic acid under acidic conditions to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylphenyl)-6-phenylhexane-1,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone groups into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-6-phenylhexane-1,6-dione has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(4-Methylphenyl)-6-phenylhexane-1,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings may interact with hydrophobic regions of proteins, affecting their activity.
Comparación Con Compuestos Similares
4-Methylpropiophenone: An aromatic ketone with similar structural features but different functional groups.
1-(4-Methylphenyl)-1-propanone: Another aromatic ketone with a shorter carbon chain.
Uniqueness: 1-(4-Methylphenyl)-6-phenylhexane-1,6-dione is unique due to its extended carbon chain and the presence of two ketone groups, which confer distinct chemical and physical properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
106696-59-7 |
|---|---|
Fórmula molecular |
C19H20O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-6-phenylhexane-1,6-dione |
InChI |
InChI=1S/C19H20O2/c1-15-11-13-17(14-12-15)19(21)10-6-5-9-18(20)16-7-3-2-4-8-16/h2-4,7-8,11-14H,5-6,9-10H2,1H3 |
Clave InChI |
XYMPMFPGPNDVHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine](/img/structure/B14339991.png)

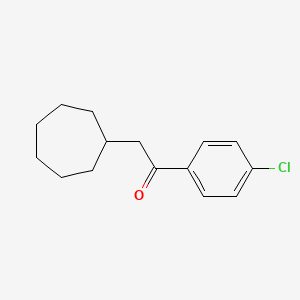

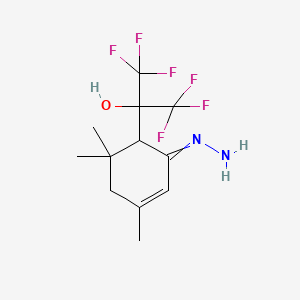
![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)
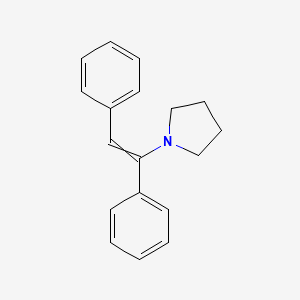
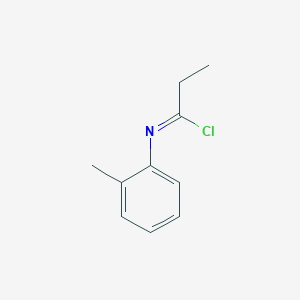
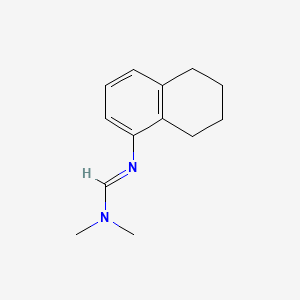
![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)
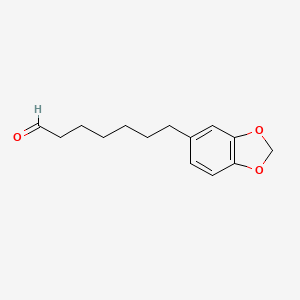
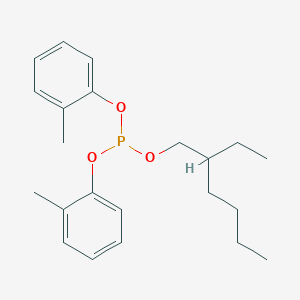
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
oxophosphanium](/img/structure/B14340068.png)
